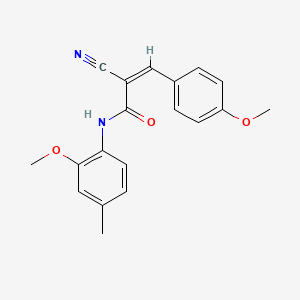

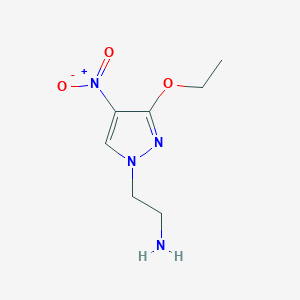

(2Z)-2-cyano-N-(2-methoxy-4-methylphenyl)-3-(4-methoxyphenyl)acrylamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is a type of Schiff base . Schiff bases are compounds that contain a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group . They are usually formed by the condensation of an aldehyde or ketone with a primary amine .

Synthesis Analysis

A similar compound, 2-methoxy-4-(((4-methoxyphenyl)imino)methyl)phenol, could be synthesized from vanillin and p-anisidine using a water solvent by the stirrer method . The synthesis of the Schiff base compound by the stirrer method lasts for 30 minutes .Molecular Structure Analysis

The product compound is a greenish-gray solid . FTIR results showed that there was a typical uptake of the imine groups at 1590-1591 cm-1 . GC-MS results showed a single peak at the retention time of 44.171 minutes with a molecular ion at m/z 257 indicating the product compound’s relative molecular mass (Mr) . The 1HNMR characterization showed a singlet imine proton typical signal at a chemical shift of 8.42 ppm (1H, s) .Chemical Reactions Analysis

The synthesis of the Schiff base compound involves the condensation of an aldehyde or ketone with a primary amine .Physical and Chemical Properties Analysis

The product compound is a greenish-gray solid . The melting point ranges from 128-130 °C . It is slightly soluble in water and completely soluble in NaOH .Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition

A study by Abu-Rayyan et al. (2022) explored the use of acrylamide derivatives as corrosion inhibitors for copper in nitric acid solutions. The derivatives, including similar compounds to the one , showed effectiveness in reducing corrosion, indicating potential applications in protecting metals from corrosive environments. This study highlighted the mixed-type inhibitor characteristics of these compounds and their adherence to the Langmuir isotherm in adsorption behavior (Abu-Rayyan et al., 2022).

Optical Properties and Fluorescence

The work of Qing‐bao Song et al. (2015) synthesized 3-aryl-2-cyano acrylamide derivatives, including structures similar to the specified chemical, to study their optical properties. These compounds exhibited distinct fluorescence characteristics due to their unique stacking modes. This research provides insight into how modifications in molecular structure can influence the optical behavior of acrylamide derivatives, suggesting potential applications in materials science, particularly in the development of fluorescent materials (Qing‐bao Song et al., 2015).

Synthesis and Cytotoxicity in Pharmaceuticals

Research by Hassan et al. (2014) involved synthesizing and characterizing new acrylamide derivatives for evaluating their cytotoxicity against Ehrlich Ascites Carcinoma cells. The study illustrates the potential of acrylamide derivatives in medicinal chemistry, particularly in the development of new pharmaceutical compounds with specific biological activities (Hassan et al., 2014).

Herbicidal Activity

Wang et al. (2004) synthesized a series of acrylamide derivatives to assess their herbicidal activities. These compounds, including structures similar to (2Z)-2-cyano-N-(2-methoxy-4-methylphenyl)-3-(4-methoxyphenyl)acrylamide, demonstrated significant herbicidal properties. This study underscores the potential use of such compounds in agricultural science as novel herbicides (Wang et al., 2004).

Eigenschaften

IUPAC Name |

(Z)-2-cyano-N-(2-methoxy-4-methylphenyl)-3-(4-methoxyphenyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O3/c1-13-4-9-17(18(10-13)24-3)21-19(22)15(12-20)11-14-5-7-16(23-2)8-6-14/h4-11H,1-3H3,(H,21,22)/b15-11- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIDWPZUXPFCMJT-PTNGSMBKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C(=CC2=CC=C(C=C2)OC)C#N)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C=C1)NC(=O)/C(=C\C2=CC=C(C=C2)OC)/C#N)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2713285.png)

![6-Benzyl-3-(3-fluorophenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2713288.png)

![2-Chloro-N-pyrazolo[1,5-a]pyridin-7-ylacetamide](/img/structure/B2713293.png)

![2-{2,4-dichloro[(4-fluorophenyl)sulfonyl]-5-methoxyanilino}-N-(4-fluorophenyl)acetamide](/img/structure/B2713295.png)

![N-{2-[(1-cyanopropan-2-yl)sulfanyl]phenyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2713296.png)

![1-(Adamantan-1-yloxy)-3-[benzyl(ethyl)amino]propan-2-ol hydrochloride](/img/structure/B2713300.png)